molecular formula C4H6N2O B075581 Pyrazol-1-yl-methanol CAS No. 1120-82-7

Pyrazol-1-yl-methanol

Cat. No.: B075581
CAS No.: 1120-82-7
M. Wt: 98.1 g/mol
InChI Key: BYUMAPPWWKNLNX-UHFFFAOYSA-N
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Description

Pyrazol-1-yl-methanol is an organic compound characterized by a pyrazole ring attached to a methanol group. This compound is a colorless to pale yellow liquid, soluble in water and common organic solvents. Pyrazole derivatives, including this compound, are significant in various fields due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazol-1-yl-methanol can be synthesized through several methods. One common approach involves the reaction of pyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. Another method includes the use of dimethyl sulfoxide as a methylene source in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of this compound typically employs high-yielding, one-pot synthesis methods. These methods often utilize metal catalysts to facilitate the reaction, ensuring efficient production and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Pyrazol-1-yl-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Pyrazol-1-yl-methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a pyrazole ring and a methanol group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

pyrazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMAPPWWKNLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287360
Record name Pyrazol-1-yl-methanol
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-82-7
Record name N-(Hydroxymethyl)pyrazole
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Record name 1120-82-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50562
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Record name Pyrazol-1-yl-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-1-ylmethanol
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Record name N-(HYDROXYMETHYL)PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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